molecular formula C8H8ClF3N2O2 B2828106 methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate CAS No. 1856075-94-9

methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2828106
CAS No.: 1856075-94-9
M. Wt: 256.61
InChI Key: GCMQBVUNKIIAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4, a trifluoropropyl group at position 1, and a methyl ester group at position 3 of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials are usually 3,3,3-trifluoropropyl hydrazine and an appropriate 1,3-dicarbonyl compound.

    Chlorination: The pyrazole ring is then chlorinated at position 4 using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Esterification: The final step involves the esterification of the carboxylic acid group at position 3 with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Oxidation: Hydrogen peroxide, acetic acid, room temperature.

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-methanol.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is used in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The chloro and trifluoropropyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-5-carboxylate
  • 4-Chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-amine
  • 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl (2-fluorophenyl) methanone

Uniqueness

Methyl 4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances its lipophilicity and metabolic stability, while the chloro group provides a site for further functionalization. This combination of features makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O2/c1-16-7(15)6-5(9)4-14(13-6)3-2-8(10,11)12/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMQBVUNKIIAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1Cl)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.